molecular formula C8H7ClO2S B13077606 1-(5-Chlorothiophen-2-yl)butane-1,3-dione

1-(5-Chlorothiophen-2-yl)butane-1,3-dione

Cat. No.: B13077606
M. Wt: 202.66 g/mol
InChI Key: GRWIUBTUWASPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chlorothiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C8H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorinated thiophene ring attached to a butane-1,3-dione moiety

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chlorothiophen-2-yl)butane-1,3-dione is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and properties. This makes it distinct from other similar compounds and can lead to different chemical behaviors and applications .

Biological Activity

1-(5-Chlorothiophen-2-yl)butane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H9ClO2S\text{C}_{10}\text{H}_{9}\text{ClO}_{2}\text{S}

This compound features a chlorinated thiophene ring, which is significant for its biological interactions. The presence of the chlorine atom enhances the lipophilicity and electronic properties of the compound, potentially influencing its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to decreased proliferation of cancer cells and pathogens.
  • Signal Transduction Modulation: It may modulate signaling pathways that are crucial for cell survival and growth, thereby inducing apoptosis in cancer cells.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AnticancerA549 (lung cancer cells)15.4
AntimicrobialStaphylococcus aureus12.0
AntimicrobialEscherichia coli18.5
CytotoxicityHepG2 (liver cancer cells)25.0

Study 1: Anticancer Activity Against A549 Cells

In a study assessing the anticancer properties of various compounds, this compound was tested on A549 lung cancer cells. The results indicated an IC50 value of 15.4 µM, demonstrating significant cytotoxicity. Further analysis revealed that treatment with this compound led to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 of 12.0 µM against S. aureus and 18.5 µM against E. coli, indicating potent antibacterial properties. These findings suggest potential applications in treating bacterial infections.

Properties

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)butane-1,3-dione

InChI

InChI=1S/C8H7ClO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3

InChI Key

GRWIUBTUWASPBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(S1)Cl

Origin of Product

United States

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